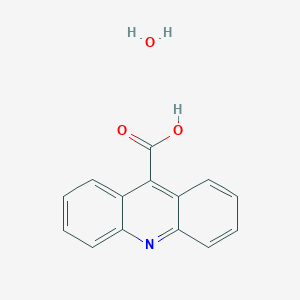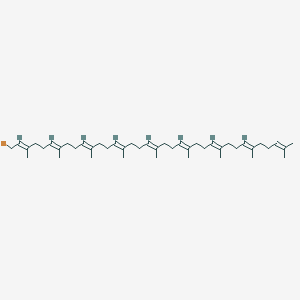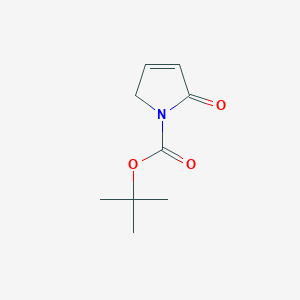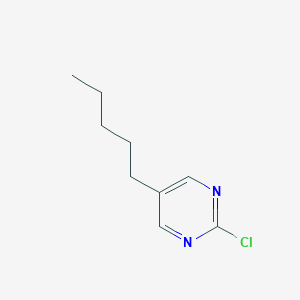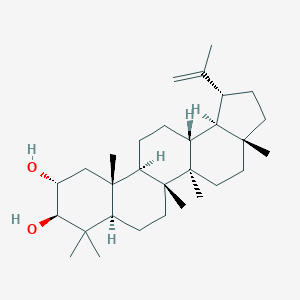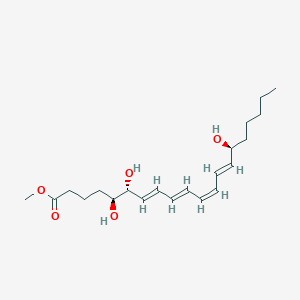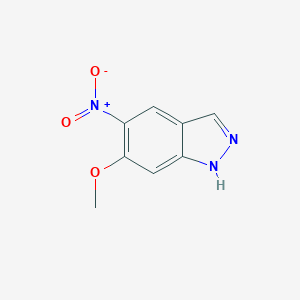![molecular formula C7H4ClNO B121948 4-Chlorobenzo[c]isoxazole CAS No. 150079-72-4](/img/structure/B121948.png)
4-Chlorobenzo[c]isoxazole
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic pharmacophore . The structure of isoxazole has one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The resulting 4-iodoisoxazoles undergo various palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles .Applications De Recherche Scientifique
1. Anticancer and Electrochemical Properties
- Green Synthesis of Isoxazole Derivatives : A study by (Badiger, Khatavi, & Kamanna, 2022) demonstrated the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives, showing significant anticancer activity against lung cancer cells and notable electrochemical behavior, suggesting potential in novel drug development.
2. Enzymatic Reactions
- Dehalogenation by Pseudomonas Spec. CBS 3 : Research by (Müller, Thiele, Klages, & Lingens, 1984) indicated that 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 catalyzes the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, an important reaction in biochemical processes.
3. Chemical Synthesis and Characterization
- Synthesis of Various Derivatives : Studies have focused on synthesizing and characterizing various isoxazole derivatives, including their potential antimicrobial, antioxidant, and structural properties (Eryılmaz et al., 2016), (Ueda et al., 2012).
4. Biological Activities
- Antimicrobial and Antifungal Activities : Isoxazole derivatives, synthesized via various methods, have been tested for their antimicrobial and antifungal properties. Some compounds have shown significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
5. Photocatalysis
- Photodecomposition Studies : Research has shown that ultraviolet irradiation of chlorobenzoic acids can lead to significant chemical transformations, which has implications for environmental remediation and chemical synthesis (Crosby & Leitis, 1969).
6. Environmental Applications
- Degradation by Microorganisms : A study revealed that a strain of Arthrobacter sp. can degrade 4-chlorobenzoic acid, highlighting the potential use of microorganisms in environmental clean-up processes (Marks, Smith, & Quirk, 1984).
Safety And Hazards
Isoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug . It is highly anticipated that such techniques should be high yielding, environmentally benign, and easy to implement, with a rapid growth in structural diversity, by utilizing widely accessible reactants .
Propriétés
IUPAC Name |
4-chloro-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIUJCYOORYWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[c]isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)

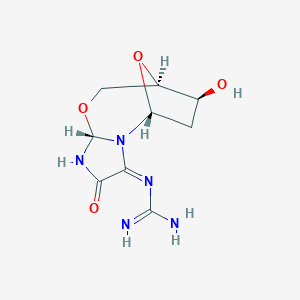

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
